molecular formula C13H18ClN B6155815 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride CAS No. 73593-94-9

3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride

Cat. No. B6155815
CAS RN: 73593-94-9
M. Wt: 223.7
InChI Key:
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Description

3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride (3,4-DHSP) is an organic compound used in a variety of laboratory experiments, particularly in the field of biochemistry and physiology. It is a white crystalline solid that is soluble in water and organic solvents, and is commonly used as a catalyst or reagent in organic synthesis. 3,4-DHSP is also used in the production of a variety of pharmaceuticals, cosmetics, and industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with proteins and other molecules. It has been shown to interact with proteins and other molecules through hydrogen bonding, and to affect the structure and function of proteins. In addition, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride has been shown to inhibit the activity of enzymes, and to modulate the activity of other molecules.
Biochemical and Physiological Effects
3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride has been shown to affect the activity of a variety of enzymes, proteins, and other molecules. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of other proteins and molecules. In addition, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride has been shown to affect the structure and function of proteins, as well as to modulate the expression of genes.

Advantages and Limitations for Lab Experiments

The advantages of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride for laboratory experiments include its low cost and its ability to form hydrogen bonds with proteins and other molecules. In addition, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is relatively non-toxic and has a low potential for environmental contamination. However, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride has a limited shelf life and is not very stable in the presence of light and air.

Future Directions

The potential future applications of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride include its use in the development of new drugs and other compounds, as well as its use in the study of enzyme kinetics, protein structure and function, and drug metabolism. In addition, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride could be used in the synthesis of a variety of pharmaceuticals, cosmetics, and industrial chemicals. Finally, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride could be used to modulate the activity of other proteins and molecules, as well as to affect gene expression.

Synthesis Methods

3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride can be synthesized from either naphthalene or pyrrolidine. The most common route for the synthesis of 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is the reaction of naphthalene with pyrrolidine in the presence of hydrochloric acid. The reaction proceeds by first forming the intermediate naphthyl-pyrrolidine, which then undergoes a condensation reaction with hydrochloric acid to form 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride. The reaction is typically carried out at room temperature, with an acid concentration of approximately 0.5 M.

Scientific Research Applications

3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is used in a variety of scientific research applications, including studies of enzyme kinetics, protein structure and function, and drug metabolism. It is also used in the preparation of a variety of biological and chemical reagents, including antibodies, enzymes, and other proteins. In addition, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride is used as a catalyst or reagent in the synthesis of a variety of pharmaceuticals, cosmetics, and industrial chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride involves the reaction of 1-naphthylamine with 3,4-dihydro-2H-pyrrole in the presence of a Lewis acid catalyst to form the spiro intermediate, which is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "1-naphthylamine", "3,4-dihydro-2H-pyrrole", "Lewis acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-naphthylamine is reacted with 3,4-dihydro-2H-pyrrole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, at room temperature to form the spiro intermediate.", "Step 2: The spiro intermediate is then treated with hydrochloric acid to yield the final product, 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride.", "Overall reaction: 1-naphthylamine + 3,4-dihydro-2H-pyrrole + Lewis acid catalyst + HCl → 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride" ] }

CAS RN

73593-94-9

Product Name

3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] hydrochloride

Molecular Formula

C13H18ClN

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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